molecular formula C12H9N3 B3255702 5-Phenyl-1H-benzo[d][1,2,3]triazole CAS No. 25877-73-0

5-Phenyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B3255702
CAS No.: 25877-73-0
M. Wt: 195.22 g/mol
InChI Key: WXSBVEKBZGNSDY-UHFFFAOYSA-N
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Description

5-Phenyl-1H-benzo[d][1,2,3]triazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the benzotriazole class of heterocyclic compounds, which are recognized as privileged scaffolds due to their versatile and potent biological activities . The benzotriazole core serves as a key pharmacophore and is often employed as a bioisosteric replacement for other heterocyclic systems to optimize the properties of lead molecules . Researchers are particularly interested in phenyl-substituted benzotriazole derivatives for developing novel therapeutic agents. Structural analogues of this compound, specifically 5,6-dichloro-1-phenyl-1 H -benzotriazoles, have been identified as a new and selective class of inhibitors against the Human Respiratory Syncytial Virus (RSV), demonstrating potent activity during the early phase of the viral infection cycle by potentially interfering with the fusion process . Furthermore, the broader family of 1,2,3-triazole and benzotriazole derivatives has demonstrated a wide spectrum of pharmacological properties in scientific studies, including antimicrobial , antifungal , antitumor, and antiproliferative activities . Some triazole-based compounds function as targeted anti-cancer agents, such as epidermal growth factor receptor (EGFR) inhibitors, which are relevant in breast cancer research . This makes this compound a valuable building block for researchers synthesizing and evaluating novel compounds for a range of biological applications. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-6-7-11-12(8-10)14-15-13-11/h1-8H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSBVEKBZGNSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NNN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Phenyl 1h Benzo D 1 2 3 Triazole and Its Derivatives

Catalytic Approaches in 5-Phenyl-1H-benzo[d][1][2][3]triazole Synthesis

Ruthenium-Catalyzed Cycloaddition Reactions

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has emerged as a powerful and regioselective method for the synthesis of 1,5-disubstituted 1,2,3-triazoles. nih.govresearchgate.net Unlike the more common copper-catalyzed variant (CuAAC) which predominantly yields 1,4-disubstituted isomers, RuAAC provides access to the 1,5-regioisomers. nih.govresearchgate.net This distinct regioselectivity is a key advantage, expanding the accessible chemical space of triazole-containing compounds. researchgate.net

The reaction typically involves the use of a ruthenium catalyst, such as chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium, to facilitate the cycloaddition of an organic azide (B81097) with a terminal alkyne. nih.gov The reaction conditions are generally mild, and the reaction proceeds to completion in a relatively short time. nih.gov For instance, the reaction of benzyl (B1604629) azide with phenylacetylene (B144264) in the presence of a ruthenium catalyst in 1,2-dichloroethane (B1671644) (DCE) at 45 °C is completed within 30 minutes. nih.gov

A proposed mechanism for the RuAAC reaction highlights the formation of a ruthenium-acetylide intermediate, which then undergoes reaction with the azide to form the 1,5-disubstituted triazole product. The regioselectivity is often high and is influenced by electronic and steric factors of the substituents on both the alkyne and the azide. nih.gov

Furthermore, ruthenium catalysis has been successfully applied to the synthesis of more complex triazole derivatives, such as 5-amino-1,2,3-triazole-4-carboxylates. unisi.itnih.gov This is achieved through the cycloaddition of N-Boc-ynamides with azides, providing a protected version of the triazole amino acid. unisi.itnih.gov This method is particularly useful as it circumvents the potential for Dimroth rearrangement, a common issue in the chemistry of 5-aminotriazoles. unisi.itnih.gov The reaction shows complete regiocontrol when aryl or alkyl azides are reacted with N-Boc-aminopropiolates or arylynamides. nih.gov

Table 1: Examples of Ruthenium-Catalyzed Cycloaddition Reactions

Reactant 1Reactant 2CatalystSolventProductYield (%)Reference
Benzyl azidePhenylacetyleneChloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)rutheniumDCE1-Benzyl-5-phenyl-1H-1,2,3-triazoleNot specified nih.gov
Phenyl azideEthyl cyanomalonateEtONaNot specifiedNot specifiedNot specified unisi.it
Benzyl azideEthyl cyanomalonateEtONaNot specifiedNot specifiedNot specified unisi.it
N-Boc-ynamidesAzidesRuthenium catalystNot specifiedN-Boc-5-amino-1,2,3-triazole-4-carboxylatesGood unisi.it

Palladium-Catalyzed Functionalization and Coupling Strategies

Palladium-catalyzed reactions are indispensable tools for the functionalization and synthesis of benzotriazole (B28993) derivatives. These methods, including C-H activation and cross-coupling reactions, allow for the direct introduction of various substituents onto the benzotriazole scaffold. researchgate.net The direct arylation of azoles, including triazoles, with (hetero)aryl halides is a particularly efficient strategy for creating heterobiaryls. researchgate.net

A notable advancement is the highly N2-selective arylation of 1,2,3-triazoles using a palladium catalyst with a bulky biaryl phosphine (B1218219) ligand. nih.gov This method allows for the preparation of a wide range of N2-aryl-1,2,3-triazoles from aryl bromides, chlorides, and triflates with excellent regioselectivity (95-99%). nih.gov Theoretical calculations suggest that this high selectivity is due to the rapid reductive elimination from the N2-1,2,3-triazolate-Pd complex. nih.gov

Palladium catalysis has also been employed in tandem C-H functionalization/cyclization strategies. For example, a method for constructing benzo-rings involves the intramolecular coupling of an aryl iodide and a methylene (B1212753) C-H bond, directed by an aminoquinoline carboxamide group. lookchem.com This approach has demonstrated high yields and a broad substrate scope under mild reaction conditions. lookchem.com

Furthermore, palladium-catalyzed annulation reactions of 5-iodo-1,2,3-triazoles provide a route to triazole-fused heterocycles. rsc.org These reactions are typically carried out in microwave vials under a nitrogen atmosphere. rsc.org

Table 2: Palladium-Catalyzed Reactions for Benzotriazole Synthesis and Functionalization

ReactantsCatalyst SystemProduct TypeKey FeaturesReference
1,2,3-triazole, Aryl halidesPd₂(dba)₃ / Bulky biaryl phosphine ligandN2-aryl-1,2,3-triazolesHighly N2-selective arylation nih.gov
Aryl iodide, Methylene C-H bond (intramolecular)Palladium catalyst / Aminoquinoline carboxamideBenzo-ring fused systemsDirected C-H functionalization lookchem.com
5-Iodo-1,2,3-triazolesPalladium catalystTriazole-fused heterocyclesAnnulation reaction rsc.org
Benzoquinone, Terminal alkynesPalladium catalyst2,3-disubstituted 5-hydroxybenzofuransTandem C-H functionalization/cyclization nih.gov
Benzothiazole (B30560), Iodo(hetero)arenesPd(OAc)₂ / Ag₂O2-(Hetero)arylbenzothiazolesRoom temperature C-H functionalization chemrxiv.org

Regioselective Synthesis of Substituted 5-Phenyl-1H-benzo[d]chemicalbook.comnih.govresearchgate.nettriazoles

The regioselective synthesis of substituted 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govresearchgate.nettriazoles is crucial for controlling the properties and biological activities of these compounds. Various strategies have been developed to achieve high regioselectivity.

One approach involves the reaction of β-carbonyl phosphonates with azides, which can provide 1,4-disubstituted, 1,5-disubstituted, and 1,4,5-trisubstituted triazoles with high regio- and chemoselectivity under mild conditions. nih.govacs.org The use of cesium carbonate in DMSO has been shown to be a unique system for facilitating this reaction. nih.govacs.org

Another powerful method is the copper-catalyzed oxidative azide-olefin cycloaddition (OAOC) reaction of α,β-unsaturated carbonyls with azides. researchgate.net This method provides an efficient route to biologically active 1,4,5-trisubstituted 1,2,3-triazoles with excellent regioselectivity. researchgate.net

The alkylation of a pre-formed ruthenium triazolato complex offers a facile route to 1,5-disubstituted 1,2,3-triazoles. rsc.org The regiospecific alkylation of an N(2)-bound ruthenium triazolate, followed by cleavage of the Ru-N bond, yields the desired N(1)-alkylated triazole. rsc.org

Furthermore, the modification of 5-aryl-4-trifluoroacetyltriazoles at the NH-moiety has been investigated to achieve regioselective synthesis of 2-substituted triazoles. mdpi.com Screening of alkylation conditions revealed that using sodium carbonate as a base in DMF preferentially yields 2-substituted triazoles. mdpi.com

Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles to the synthesis of 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govresearchgate.nettriazole and its derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes.

Solvent-Free Reaction Conditions

Solvent-free synthesis offers a significant green advantage by eliminating the use of often hazardous and volatile organic solvents. A one-pot, solvent-free procedure has been described for the preparation of 1H-benzotriazole-carboximidamides. researchgate.net This method involves heating the reactants together without any solvent, leading to the formation of the desired products in high purity. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a key green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. nih.govnih.gov

A microwave-assisted, Cu(I)-catalyzed, three-component reaction has been developed for the synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles in good to excellent yields. beilstein-journals.org This protocol is applicable to a variety of phenylazides, propargyloxybenzaldehydes, and 1,2-diaminobenzenes. beilstein-journals.org

Similarly, an efficient microwave-assisted synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives has been reported. nih.gov The reaction, carried out under microwave irradiation for just 10 minutes, demonstrates a significant time-saving advantage over traditional methods. nih.gov

The synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids has also been optimized using microwave irradiation, providing a general and straightforward green synthetic method. psecommunity.org

Functionalization Strategies for 5-Phenyl-1H-benzo[d]chemicalbook.comnih.govresearchgate.nettriazole Scaffolds

The functionalization of the 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govresearchgate.nettriazole scaffold is essential for tuning its physicochemical properties and exploring its potential applications. A variety of strategies have been developed to introduce diverse functional groups onto this core structure.

The synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides has been reported, demonstrating the introduction of sulfamoylbenzamide moieties. nih.gov This functionalization is achieved through standard amide coupling reactions. nih.gov

The development of a novel [5-5]-fused heteroaromatic system, 2H-thiazolo[4,5-d] chemicalbook.comnih.govresearchgate.nettriazole (ThTz), and its subsequent functionalization highlights the potential for creating complex heterocyclic scaffolds. rsc.orgnih.gov The sulfone moiety on the thiazole (B1198619) ring acts as a versatile reactive tag, enabling various transformations such as SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.orgnih.gov

Furthermore, a substituted heterocyclic scaffold comprising a 1,4-benzodiazepine (B1214927) fused with a 1,2,3-triazole ring has been synthesized and diversified through a variety of refunctionalizations. researchgate.net This strategy involves a multicomponent assembly process followed by an intramolecular Huisgen cycloaddition, with the resulting scaffold offering opportunities for further diversification. researchgate.net

C-H Functionalization and Azolation

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govresearchgate.nettriazole, C-H functionalization, coupled with azolation reactions, provides an efficient route to introduce the triazole moiety. This approach often involves the reaction of a precursor containing a C-H bond with an azide source, frequently catalyzed by a transition metal.

One notable method involves the domino ring closure of isoindolo[2,1-a]quinazolinones, which can be synthesized from 2-aminocarboxamides. researchgate.net This is followed by a "click reaction," a type of 1,3-dipolar cycloaddition between an azide and an alkyne, to form the 1,2,3-triazole ring. researchgate.netnih.gov This sequence highlights the utility of cascade reactions in building complex heterocyclic systems. researchgate.net The use of copper catalysis in these cycloaddition reactions, often referred to as "click chemistry," is particularly prevalent due to its high efficiency and regioselectivity, typically yielding 1,4-disubstituted-1,2,3-triazoles. nih.govmdpi.com

Alpha-Allylation Reactions

Alpha-allylation reactions offer a valuable method for introducing an allyl group to a molecule, which can then serve as a handle for further synthetic transformations. In the synthesis of derivatives of 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govresearchgate.nettriazole, enantioselective palladium-catalyzed allylic substitution of sodium benzotriazolide has been employed. This reaction allows for the creation of chiral allylic benzotriazole-containing regioisomers with high enantiomeric excess. researchgate.net The regioselectivity of the reaction, which dictates the position of the incoming allyl group, can be controlled by the choice of ligands and reaction conditions. researchgate.net

Introduction of Diverse Heterocyclic Moieties

The incorporation of additional heterocyclic rings onto the 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govresearchgate.nettriazole framework can significantly modify its chemical and biological properties. Various synthetic strategies have been developed to achieve this, often leveraging the reactivity of the triazole ring or pre-functionalized starting materials.

One common approach is the use of "click chemistry" to link the triazole scaffold to other heterocyclic systems. researchgate.net For instance, a 1,3-dipolar cycloaddition reaction between an azide and a terminal alkyne can be used to connect a benzothiazole moiety to a 1,2,3-triazole ring. mdpi.com Similarly, this methodology has been used to synthesize 1,2,3-triazole-bound 1,2,4-triazoles. arkat-usa.org

Another strategy involves the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed amination allows for the formation of C-N bonds, enabling the attachment of various aryl amines to the triazole core. This method has been successfully used to synthesize novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles. nih.gov The reaction conditions, including the choice of catalyst and base, are crucial for achieving high yields. nih.gov

Furthermore, the synthesis of hybrid molecules containing both 1,2,4-triazole (B32235) and 1,2,3-triazole rings has been achieved through multi-step sequences. arkat-usa.org These often begin with the formation of a 1,2,4-triazol-3-one, which is then functionalized with a propargyl group to introduce an alkyne. This alkyne can then undergo a click reaction with a suitable azide to form the desired 1,2,3-triazole ring. arkat-usa.org

The synthesis of triazole-fused sultams represents another example of introducing heterocyclic diversity. This involves the cyclization of sulfonamide-tethered 5-iodo-1,2,3-triazoles, which are themselves formed via a copper-catalyzed cycloaddition. beilstein-journals.org

The following table summarizes some of the research findings related to the synthesis of 5-Phenyl-1H-benzo[d] chemicalbook.comnih.govresearchgate.nettriazole derivatives with diverse heterocyclic moieties:

Starting MaterialsReaction TypeProductReference
2-AminocarboxamidesDomino ring closure, Click reactionIsoindolo[2,1-a]quinazolinones with triazole ring researchgate.net
S-propargyl mercaptobenzothiazole, α-halo ester/amide1,3-dipolar cycloaddition1,2,3-Triazole-based benzothiazole derivatives mdpi.com
Azide, Nitrile1,3-dipolar cycloaddition, Buchwald-Hartwig cross-coupling5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles nih.gov
Ethyl-2-(1-ethoxyethylidene)hydrazine-1-carboxylate, 4-morpholinoanilineMulti-step synthesis including click reaction1,2,3-Triazole-bound 1,2,4-triazoles arkat-usa.org
Sulfonamide-tethered 5-iodo-1,2,3-triazolesIntramolecular cyclizationTriazole-fused sultams beilstein-journals.org

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Phenyl 1h Benzo D 1 2 3 Triazole Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the structural elucidation of 5-phenyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole and its derivatives. These techniques probe the vibrational modes of molecules, providing a unique fingerprint based on their structural and electronic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups and characterizing the bonding within benzotriazole (B28993) derivatives. The analysis of the FTIR spectra of these compounds reveals characteristic absorption bands corresponding to specific vibrational modes of the fused ring system and the phenyl substituent.

The FTIR spectra of 1,2,3-triazoles and benzotriazoles have been studied in detail, with assignments often supported by density functional theory (DFT) calculations. nih.gov For the parent compound, 5-phenyl-1H-1,2,3-triazole, characteristic infrared bands have been identified. chemicalbook.com The region above 3000 cm⁻¹ typically shows N-H stretching vibrations, although these can be broad due to hydrogen bonding. chemicalbook.com Aromatic C-H stretching vibrations from both the benzene (B151609) and benzotriazole rings also appear in this region. Key vibrational modes for the heterocyclic and phenyl rings include C=C and C=N stretching vibrations, which are observed in the 1400-1650 cm⁻¹ range. chemicalbook.comresearchgate.net Ring breathing and deformation modes are found at lower wavenumbers.

For instance, in a study of 1-benzyl-4-phenyl-1H-1,2,3-triazole, a related derivative, a characteristic FT-IR (KBr) band was observed at 3133 cm⁻¹. rsc.org The detailed assignment of these bands is often complex due to the coupling of various vibrational modes. Theoretical calculations using methods like B3LYP with a 6-311++G** basis set have proven crucial for the accurate assignment of the observed experimental bands to specific normal modes of vibration based on the calculated potential energy distribution. nih.gov

Table 1: Selected FTIR Spectral Data for Phenyl-1,2,3-Triazole Derivatives

Wavenumber (cm⁻¹)AssignmentCompoundReference
3158N-H Stretching (broad)5-Phenyl-1H-1,2,3-triazole chemicalbook.com
2956C-H Stretching5-Phenyl-1H-1,2,3-triazole chemicalbook.com
1653Ring Stretching5-Phenyl-1H-1,2,3-triazole chemicalbook.com
1457Ring Stretching5-Phenyl-1H-1,2,3-triazole chemicalbook.com
1079Ring Breathing/Deformation5-Phenyl-1H-1,2,3-triazole chemicalbook.com
764C-H Out-of-plane Bending5-Phenyl-1H-1,2,3-triazole chemicalbook.com
3133Aromatic C-H Stretching1-Benzyl-4-phenyl-1H-1,2,3-triazole rsc.org
1622C=N Stretching1,3,5-tris-[3-thiol-4-amino-1,2,4-triazole-5-yl]benzene derivative researchgate.net
1600C=C Stretching1,3,5-tris-[3-thiol-4-amino-1,2,4-triazole-5-yl]benzene derivative researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it relies on changes in polarizability during molecular vibrations. This technique is particularly effective for studying the skeletal vibrations of aromatic and heterocyclic rings.

Studies on benzotriazole derivatives using Raman spectroscopy have provided significant insights. For example, a full assignment of the Raman spectrum of 2-(2′-hydroxy-5′-methylphenyl)benzotriazole (a benzotriazole derivative) was achieved through scaled-DFT analysis. nih.gov Intense bands in the 1400-1600 cm⁻¹ region of the Raman spectrum are typically assigned to stretching modes of the benzotriazole and phenyl rings. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) has also been extensively applied to benzotriazole derivatives to study their interaction with metal surfaces, which is relevant to their application as corrosion inhibitors. nih.govmdpi.com By comparing the ordinary Raman spectrum with the SERS spectrum, information about the molecule's orientation on the surface can be deduced. nih.govnih.gov For benzotriazole adsorbed on a copper surface, SERS studies indicate that the molecules are oriented perpendicularly to the surface. mdpi.com The enhancement of specific Raman bands can also point to the atoms involved in the interaction with the metal substrate. nih.gov For instance, the enhancement of bands associated with the triazole ring's nitrogen atoms suggests their involvement in binding to the metal surface. nih.gov

Table 2: Selected Raman Spectral Data for Benzotriazole Derivatives

Wavenumber (cm⁻¹)AssignmentCompoundReference
1591Ring Stretching2-(2′-hydroxy-5′-methylphenyl)benzotriazole (SERS) nih.gov
1558Ring Stretching2-(2′-hydroxy-5′-methylphenyl)benzotriazole (SERS) nih.gov
1464Ring Stretching2-(2′-hydroxy-5′-methylphenyl)benzotriazole (SERS) nih.gov
1413Ring Stretching2-(2′-hydroxy-5′-methylphenyl)benzotriazole (SERS) nih.gov
1264Ring Deformation2-(2′-hydroxy-5′-methylphenyl)benzotriazole (SERS) nih.gov
782Ring BreathingBenzotriazole (Normal Raman) mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption and luminescence (fluorescence) spectroscopy, provides information about the electronic transitions within a molecule. For 5-phenyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole and its derivatives, these spectra are dominated by π → π* transitions associated with the conjugated aromatic system.

The gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole is characterized by a strong π → π* transition around 206 nm. nih.gov The introduction of a phenyl group and fusion with a benzene ring, as in 5-phenyl-1H-benzotriazole, leads to a red-shift (bathochromic shift) of these absorption bands due to the extended π-conjugation. The UV-Vis spectra of benzimidazole-1,2,3-triazole hybrid molecules, for example, have been used to study their interactions with DNA. nih.gov

The luminescence properties of triazole derivatives are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.govnih.gov While the parent benzotriazole may not be strongly luminescent, appropriate substitution can lead to derivatives with high fluorescence quantum yields. nih.govniscpr.res.in For example, newly synthesized 1,2,3-triazol-xanthen-3-one derivatives have been shown to be highly fluorescent. niscpr.res.in Studies on related donor-acceptor fluorophores containing a 1,3,4-oxadiazole (B1194373) ring (an isomer of 1,2,3-triazole) have demonstrated thermally activated delayed fluorescence (TADF), a mechanism that enhances OLED efficiency. nih.gov The electronic properties, and thus the absorption and emission wavelengths, can be finely tuned by altering the substituents on the phenyl and triazole rings.

Table 3: Selected UV-Vis Absorption Data for Triazole Derivatives

λmax (nm)Molar Extinction Coefficient (ε / L·mol⁻¹·cm⁻¹)Solvent/PhaseCompoundReference
206σ = 2.04 × 10⁻¹⁸ (cm²/molecule)Gas Phase1H-1,2,3-triazole nih.gov
2053670Not Specified1,2,3-triazole derivative researchgate.net
2114812Not Specified1,2,3-triazole derivative researchgate.net
2166245Not Specified1,2,3-triazole derivative researchgate.net

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

The interpretation and assignment of complex spectroscopic data for molecules like 5-phenyl-1H-benzotriazole are greatly enhanced by computational chemistry. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict and analyze vibrational and electronic spectra.

For vibrational spectroscopy, DFT calculations (e.g., using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G**) can accurately predict the vibrational frequencies and intensities of both FTIR and Raman spectra. nih.govscholarsresearchlibrary.com By calculating the potential energy distribution (PED), each computed vibrational mode can be assigned to specific internal coordinates (stretching, bending, torsion), which clarifies ambiguities in experimental assignments. nih.gov A close agreement between the scaled theoretical wavenumbers and the experimental ones confirms the accuracy of the structural model and the vibrational assignments. scholarsresearchlibrary.com This combined experimental-theoretical approach has been successfully applied to numerous triazole, benzotriazole, and related heterocyclic systems. nih.govnih.govmdpi.com

Similarly, for electronic spectra, Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed in UV-Vis spectra. researchgate.net The calculated oscillator strengths correlate with the intensity of the absorption bands. esisresearch.org Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the nature of the electronic transitions (e.g., π → π*) and the charge transfer characteristics within the molecule. esisresearch.org The correlation of experimental data with theoretical predictions is thus an indispensable methodology in the advanced spectroscopic characterization of 5-phenyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole derivatives, providing a deeper understanding of their structure-property relationships.

Computational and Theoretical Investigations on 5 Phenyl 1h Benzo D 1 2 3 Triazole

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of various chemical systems, including triazole derivatives. These studies provide fundamental insights into the molecule's behavior and characteristics.

Optimization of Molecular Conformations

The optimization of molecular conformations is a critical first step in computational analysis, providing the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of 1-phenyl-1H-1,2,3-triazoles, DFT calculations have been employed to determine their optimized geometries. nih.gov For instance, in a study of 1-(2,6-dibromo-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues, the 2,6-dichloro plus 4-trifluoromethyl substitution pattern on the phenyl ring was identified as crucial for high affinity to specific biological receptors. nih.gov The planarity of the molecule is also a key aspect; in the case of 3-phenyl-1,2,4-triazol-5-amine, the molecule is essentially planar, with the phenyl ring and the 1,2,4-triazole (B32235) ring having a very small dihedral angle of 2.3 (2)°. nih.gov In contrast, its tautomer, 5-phenyl-1,2,4-triazol-3-amine, exhibits a larger dihedral angle of 30.8 (2)° between the two rings. nih.gov These conformational details are crucial for understanding how these molecules interact with their biological targets.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gap Determination

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity.

Theoretical calculations for various triazole derivatives have provided valuable data on their HOMO-LUMO energies and energy gaps. For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies in the gas phase were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com A narrow frontier orbital gap generally suggests that charge transfer can readily occur within the molecule, indicating higher chemical reactivity. nih.gov Such analyses help in predicting the sites for electrophilic and nucleophilic attacks. ajchem-a.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole-6.5743 ajchem-a.com-2.0928 ajchem-a.com4.4815 ajchem-a.com

This table presents representative data from computational studies on related heterocyclic compounds.

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are instrumental in assigning the observed vibrational frequencies to specific molecular motions. For 1,2,3-triazoles, fundamental vibrational frequencies have been calculated using DFT with the Becke3P86 functional and the 6-311G(d,p) basis set. researchgate.net The calculated frequencies generally show good agreement with experimental data, with mean deviations of about 1% or less. researchgate.net These studies have also highlighted how factors like intermolecular associations in condensed phases can lead to shifts in some fundamental frequencies compared to the isolated molecules. researchgate.net For instance, the C=C stretching vibration of the 1H-1,2,3-triazole ring has been observed around 1512 cm⁻¹. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis spectra). By applying TD-DFT, researchers can gain insights into the electronic transitions that occur when a molecule absorbs light.

For triazole derivatives, TD-DFT calculations have been used to analyze their electronic transitions and optical properties. nih.gov These calculations help in understanding the charge transfer that happens within the molecule upon excitation. nih.gov For instance, studies on some triazole compounds have revealed that charge transfer occurs within the molecule, and the probable electronic transitions in different solvents can be identified. nih.gov This information is crucial for applications in materials science, such as in the design of dyes and optical brighteners. researchgate.net

Conceptual Density Functional Theory (CDFT) for Reactivity Indices

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating various chemical concepts, such as electronegativity, hardness, and softness, which are collectively known as reactivity indices. These indices are derived from the electronic structure of a molecule and can be used to predict its chemical reactivity and the sites of reaction. While specific CDFT studies on 5-Phenyl-1H-benzo[d] researchgate.netnih.govmdpi.comtriazole are not extensively detailed in the provided context, the principles of CDFT are widely applied to similar heterocyclic systems to understand their reactivity patterns.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or DNA. These methods are instrumental in drug discovery and development.

Molecular docking studies have been performed on various triazole derivatives to understand their binding modes with specific biological targets. For example, docking studies of 1-phenyl-1H-1,2,3-triazoles have suggested that their putative binding sites are located in the channel-lining region of certain receptors. nih.gov In another study, the interaction of a benzimidazole-triazole derivative with G-quadruplex DNA was investigated through molecular docking. nih.gov

MD simulations provide a dynamic view of the ligand-target complex, allowing researchers to assess the stability of the interaction over time. For instance, MD simulations of a triazole benzene (B151609) sulfonamide derivative complexed with human carbonic anhydrase IX revealed stable interactions, with specific amino acid residues playing key roles in the binding. nih.gov The stability of the complex can be evaluated by monitoring parameters like the root-mean-square deviation (RMSD) of the protein backbone atoms. nih.gov

Solvatochromic Analysis and Solvent-Solute Interactions

The study of how a substance's color changes in different solvents, known as solvatochromism, provides deep insights into the interactions between a solute and the surrounding solvent molecules. For derivatives of benzotriazole (B28993), these interactions are crucial for understanding their behavior in various chemical environments.

Theoretical calculations using Density Functional Theory (DFT) with the 6-311G+ (d,p) basis set have been employed to complement experimental findings. These computations can predict the electronic absorption spectra of benzotriazole derivatives, and the close match between calculated and observed spectra confirms the validity of the theoretical models. dergipark.org.tr Such studies also determine important quantum chemical parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding the electronic transitions responsible for the observed solvatochromic shifts. dergipark.org.tr

The following table displays the experimental absorption maxima (λmax) for a related benzotriazole derivative (BPT) in various solvents, illustrating the effect of solvent polarity on the electronic transitions of the molecule.

Table 1: Experimental Absorption Maxima (λmax) of BPT in Different Solvents

Solvent λmax (nm)
Water 254, 276
Methanol 254, 275
Ethanol 255, 275
Acetonitrile 254, 275
Dioxane 256, 277
Chloroform 257, 277
Acetone 255, 275
Dimethylformamide 256, 276
Toluene 258, 278
n-Hexane 259, 278

Data sourced from a study on a benzotriazole derivative, providing insight into the solvatochromic behavior of this class of compounds. dergipark.org.tr

Structure-Activity Relationship (SAR) Derivations from Theoretical Models

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing molecules with desired biological activities. For benzotriazole derivatives, computational and theoretical models are invaluable tools for elucidating these relationships.

Theoretical models have been instrumental in understanding the SAR of benzotriazole-based compounds as potential therapeutic agents. unica.it For instance, in the development of antiviral agents, SAR analysis revealed that specific substitutions on the benzotriazole scaffold could lead to selective activity against different viruses. A comparison between two derivatives, one active against Respiratory Syncytial Virus (RSV) and another against Coxsackievirus B5 (CVB5), highlighted the critical role of the amide moiety attached to the core structure. unica.it While both compounds shared a 4-F benzotriazole intermediate, the presence of a trimethoxy-phenyl amide in one and a pivalamide (B147659) in the other led to distinct antiviral profiles. unica.it

Furthermore, SAR studies on benzothiazole (B30560) derivatives linked to 1,2,3-triazoles have been conducted to develop probes for imaging tau protein aggregates in Alzheimer's disease. rsc.org These studies showed that replacing a photoisomerisable bridge with a 1,2,3-triazole moiety resulted in good visualization of Aβ plaques but not neurofibrillary tangles (NFTs). rsc.org However, the introduction of amide or ester linkers allowed for the observation of NFTs, demonstrating how subtle structural modifications can significantly alter the binding properties and biological application of the molecule. rsc.org

Docking simulations provide a molecular-level understanding of SAR. For example, in the development of A3 adenosine (B11128) receptor antagonists based on a triazolobenzotriazinone scaffold, docking studies helped to rationalize the observed affinities and selectivities. nih.gov These simulations can predict how a ligand binds to its receptor, guiding the design of new derivatives with improved potency and selectivity. nih.gov

The following table presents a summary of key SAR findings for benzotriazole and related heterocyclic systems, derived from various theoretical and experimental studies.

Table 2: Summary of Structure-Activity Relationship (SAR) Insights

Molecular Scaffold Modification Observed Effect Potential Application
Benzotriazole-based derivatives Alteration of the amide moiety (e.g., trimethoxy-phenyl amide vs. pivalamide) Selective antiviral activity against different viruses (RSV vs. CVB5). unica.it Antiviral agents. unica.it
Benzothiazole-1,2,3-triazole hybrids Replacement of a trans-butadiene bridge with 1,2,3-triazole, amide, or ester linkers Differential visualization of Aβ plaques and neurofibrillary tangles (NFTs). rsc.org Imaging probes for Alzheimer's disease. rsc.org
Triazolobenzotriazinone derivatives Insertion of a p-methoxybenzoyl group at the 5-amino position Enhanced A3 adenosine receptor affinity and selectivity. nih.gov A3 adenosine receptor antagonists. nih.gov
Benzodiazepinediones Identification of two distinct sub-series with varying substituents Antiparasitic activity against Trypanosoma cruzi. rsc.org Anti-Chagas disease agents. rsc.org

Electronic Structure Modeling for Material Properties

The electronic structure of a molecule, as described by quantum mechanics, governs its physical and chemical properties, making it a key focus for material science applications. Computational modeling of the electronic structure of 5-phenyl-1H-benzo[d] researchgate.netnih.govtandfonline.comtriazole and its derivatives provides insights into their potential use in various advanced materials.

1,2,3-Triazole derivatives have demonstrated a wide range of industrial applications, including as corrosion inhibitors, dyes, and optical brighteners. researchgate.net These applications are directly linked to their electronic properties. For example, the ability of benzotriazole derivatives to act as effective corrosion inhibitors stems from their capacity to form a protective film on metal surfaces, a process dictated by the molecule's electronic structure and its ability to interact with the metal.

Recent research has explored the use of phenyl-1H-1,2,3-triazole derivatives in coordination polymers for electrochemical applications. researchgate.net In one study, copper was coordinated with six different phenyl-1H-1,2,3-triazole derivatives to create stable catalysts. Electronic structure modeling, in conjunction with various spectroscopic techniques, revealed that the electronic properties of the copper sites could be finely tuned by modifying the highest occupied molecular orbital (HOMO) energy of the triazole ligands. researchgate.net This tuning of the electronic structure was found to directly correlate with the binding strength of a key intermediate (*CO), thereby influencing the efficiency of C-C coupling in CO2 reduction. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), are also employed to understand the electrical characteristics of these molecules. The analysis of the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) can provide a detailed picture of the electron distribution and bonding within the molecule. tandfonline.com Furthermore, the calculated HOMO-LUMO energy gap is a crucial parameter that not only indicates the molecule's stability but also its potential for bioactivity and application in electronic materials. tandfonline.com

The table below summarizes key electronic properties and their implications for the material applications of benzotriazole derivatives, as determined by computational modeling.

Table 3: Electronic Properties and Potential Material Applications of Benzotriazole Derivatives

Electronic Property Computational Method Implication for Material Properties Potential Application
HOMO-LUMO Energy Gap DFT Indicates chemical reactivity and stability; relates to the energy required for electronic excitation. tandfonline.com Organic electronics, bioactivity prediction. tandfonline.com
Tunable HOMO Energy of Ligands Electronic Structure Modeling Allows for the fine-tuning of the electronic properties of coordinated metal centers. researchgate.net Catalysts for electrochemical CO2 reduction. researchgate.net
Electron Localization Function (ELF) / Localized Orbital Locator (LOL) Multiwfn Analysis Provides insight into the electrical characteristics and bonding within the molecule. tandfonline.com Design of materials with specific electronic behaviors. tandfonline.com
Interaction with Metal Surfaces Not specified Formation of protective layers. researchgate.net Corrosion inhibitors. researchgate.net

Applications of 5 Phenyl 1h Benzo D 1 2 3 Triazole in Advanced Materials Science

Optoelectronic Materials Development

The electron-deficient nature of the benzotriazole (B28993) ring system, combined with the electron-donating or modulating effects of the phenyl substituent, makes 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole a compelling building block for materials designed to interact with light and electricity. Research into its derivatives has shown promise in several key areas of optoelectronics.

Two-Photon Absorption (TPA) Materials

Given that the 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole structure contains both a potential acceptor (benzotriazole) and a modifiable π-system (phenyl group), it could serve as a foundational unit for the rational design of new TPA materials. By attaching suitable donor groups to the phenyl ring or the benzotriazole core, it may be possible to engineer molecules with significant TPA cross-sections. However, without specific experimental or theoretical studies on 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole itself, its TPA capabilities remain speculative.

Optical Waveguide Technologies

While direct studies on the use of 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole for optical waveguide technologies are not prevalent, research on related benzotriazole derivatives has shown their potential in this area. The ability of molecules to self-assemble into well-ordered structures is a key requirement for fabricating efficient optical waveguides.

Donor-acceptor-donor (D-A-D) structures based on 1H-benzo[d]imidazole, a related heterocyclic system, have been synthesized and processed into single crystals that exhibit optical waveguiding behavior. These crystals displayed luminescence in the 550–600 nm range and had optical loss coefficients around 10−2 dB/μm, indicating efficient light transport. The crystalline structure of these materials features internal channels that are believed to be important for light propagation.

The 2H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole ring is an electron-deficient system that can be functionalized to create materials with desirable self-assembly and photophysical properties for optical waveguide applications. The phenyl group in 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole could influence the intermolecular interactions and packing in the solid state, which are critical for the formation of efficient waveguiding structures. Further investigation into the crystal engineering and self-assembly of 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole is needed to explore its potential in this technology.

Organic Field-Effect Transistors (OFETs)

The application of benzotriazole derivatives in Organic Field-Effect Transistors (OFETs) has been an active area of research. The electron-deficient nature of the benzotriazole core makes it a suitable building block for creating p-type, n-type, or ambipolar organic semiconductors.

A study on a series of Donor-π-Acceptor-π-Donor (D-A-D) compounds based on a 2H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole core demonstrated their utility as p-type semiconductors in OFETs. The planarity of the molecular structure and efficient intramolecular charge transfer were found to be crucial for their semiconductor performance. While this study did not specifically use 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole, it provides a strong rationale for its potential in this area. The introduction of a phenyl group at the 5-position could influence the molecular packing and electronic coupling in the solid state, which are key factors determining the charge carrier mobility.

In a related study, a benzobisthiadiazole-containing polymer exhibited a high hole mobility of up to 2.5 cm²/Vs in a thin-film transistor. nih.gov This further underscores the potential of incorporating nitrogen-containing heterocyclic moieties like benzotriazole into organic semiconductors.

Table 2: OFET Performance of a Benzotriazole-Based Polymer

MaterialDevice ConfigurationMobility (cm²/Vs)On/Off RatioReference
PCDTBTzSolution Processable OFET4.3 x 10⁻⁴Not Reported metu.edu.tr

Note: The mobility value is for a solution-processed device and can be influenced by processing conditions.

Polymeric Materials and Macromolecular Architectures

The incorporation of 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole as a structural unit into polymers offers a pathway to new materials with tailored optical, electronic, and thermal properties.

Incorporation as Structural Units in Polymers

The benzotriazole moiety, in general, has been successfully incorporated into the main chain and side chains of various polymers. These polymers have found applications in diverse fields, including as dopant-free hole-transporting materials for perovskite solar cells and as components in organic photovoltaics. metu.edu.tr

For instance, copolymers of benzodithiophene and benzotriazole have been synthesized via Stille coupling polymerization for use in polymer solar cells. rsc.org These polymers exhibited good thermal stability and optical absorption properties. The performance of these materials is often dependent on the nature of the side chains attached to the polymer backbone, which influences solubility, film morphology, and electronic properties.

While specific examples of polymers containing 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole as a repeating unit are not widely reported, the synthetic methodologies used for other benzotriazole-containing polymers could be adapted for this purpose. The phenyl group in 5-Phenyl-1H-benzo[d] nih.govmetu.edu.trrsc.orgtriazole could serve as a point for further functionalization or influence the polymer's solubility and solid-state morphology.

Table 3: Properties of Benzotriazole-Containing Copolymers for Photovoltaic Applications

CopolymerMₙ ( g/mol )Td (°C)Optical Bandgap (eV)PCE (%)Reference
PBDTDTBTz-~300Not Reported1.7 rsc.org
PBDTBTz-~300Not Reported1.4 rsc.org
P1Not ReportedNot Reported1.831.40 metu.edu.tr
P2Not ReportedNot Reported1.813.57 metu.edu.tr

Note: Mₙ is the number-average molecular weight, Td is the decomposition temperature, and PCE is the power conversion efficiency.

Enhancement of Film Morphology and Material Solubility

The solubility of a material is a critical factor in its processing and application, particularly for the formation of thin films with desirable morphology. While specific quantitative data on the solubility of 5-Phenyl-1H-benzo[d] mst.dkrsc.orgnih.govtriazole is not extensively documented in dedicated studies, the general solubility behavior of its parent compound, 1H-Benzotriazole, provides a useful reference. 1H-Benzotriazole is soluble in a variety of organic solvents, a property that is crucial for its incorporation into polymeric matrices and other materials. mst.dknih.gov The presence of the phenyl group in 5-Phenyl-1H-benzo[d] mst.dkrsc.orgnih.govtriazole is expected to enhance its solubility in non-polar organic solvents due to the hydrophobic nature of the phenyl ring.

The ability of benzotriazole derivatives to influence the morphology of films is linked to their self-assembly properties and their interactions with the host material. These interactions can prevent the aggregation of other components, leading to more uniform and defect-free films. This is particularly important in the context of organic electronics, where film morphology directly impacts device performance.

Table 1: Solubility of 1H-Benzotriazole

SolventSolubilityReference
Water1-5 g/L (at 23.7°C) mst.dk
AlcoholSoluble mst.dk
Benzene (B151609)Soluble mst.dk
TolueneSoluble mst.dk
ChloroformSoluble mst.dk
DimethylformamideSoluble mst.dk

Applications in Solid-Phase Extraction

Currently, there is limited specific information available in the scientific literature regarding the application of 5-Phenyl-1H-benzo[d] mst.dkrsc.orgnih.govtriazole in solid-phase extraction (SPE). However, the fundamental properties of the molecule suggest a potential for such applications. The triazole nitrogens can act as hydrogen bond acceptors and metal coordination sites, while the phenyl and benzo groups provide hydrophobic and π-π interaction capabilities. These features are desirable for the design of selective sorbents in SPE for the extraction of specific analytes from complex matrices.

Supramolecular Chemistry and Self-Assembly Properties

The non-covalent interactions of 5-Phenyl-1H-benzo[d] mst.dkrsc.orgnih.govtriazole, such as hydrogen bonding and π-π stacking, are fundamental to its role in supramolecular chemistry and self-assembly. Benzotriazole itself is a known building block in the construction of various supramolecular architectures. nih.gov The hydrogen atom on the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors.

The phenyl group at the 5-position introduces an additional site for π-π stacking interactions, which can direct the self-assembly of the molecules into well-ordered structures. In the solid state, T-shaped 2H-benzo[d] mst.dkrsc.orgnih.govtriazole derivatives have been shown to form organized aggregates. rdd.edu.iq While this study focused on 2-phenyl derivatives, it highlights the importance of the phenyl group in guiding the formation of specific supramolecular structures. The interplay of hydrogen bonding and π-π stacking can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks, which are of interest for the development of functional materials with anisotropic properties.

Sensing Applications

The benzotriazole scaffold is a prominent feature in the design of chemosensors due to the electron-donating capabilities of the nitrogen atoms in the triazole ring, which can coordinate with metal ions. researchgate.net This coordination event can lead to a detectable change in the optical or electrochemical properties of the molecule. The incorporation of a phenyl group can modulate the electronic properties of the benzotriazole system, thereby influencing its sensitivity and selectivity towards specific analytes.

While direct applications of 5-Phenyl-1H-benzo[d] mst.dkrsc.orgnih.govtriazole as a sensor are not extensively reported, related structures have shown significant promise. For example, functionalized triazole derivatives have been successfully employed for the detection of various metal ions. nanobioletters.com Furthermore, a new class of stable four-coordinated benzotriazole-borane compounds has been developed, exhibiting strong and tunable fluorescence emission, making them interesting fluorescent probes. rsc.org These examples underscore the potential of the 5-phenyl-1H-benzo[d] mst.dkrsc.orgnih.govtriazole framework in the development of novel sensing platforms. The phenyl group could be further functionalized to introduce specific recognition sites for target analytes, leading to highly selective sensors.

Corrosion Inhibition Properties

Benzotriazole and its derivatives are well-established as effective corrosion inhibitors, particularly for copper and its alloys. wikipedia.orgrsc.org The mechanism of inhibition involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. This film is a complex formed between the benzotriazole molecules and the metal ions. The nitrogen atoms of the triazole ring play a crucial role in coordinating with the metal surface. nih.gov

The presence of a phenyl group in the 5-position of the benzotriazole ring can enhance its corrosion inhibition efficiency. The phenyl group can increase the electron density of the benzotriazole ring system through resonance effects, which strengthens the coordination with the metal surface. Additionally, the bulky phenyl group can increase the surface coverage of the inhibitor on the metal, leading to a more effective protective barrier.

Studies on related phenyl-substituted triazoles have demonstrated their efficacy as corrosion inhibitors. For instance, 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has shown significant corrosion inhibition for mild steel in an acidic medium. icrc.ac.iricrc.ac.ir

Table 2: Corrosion Inhibition Efficiency of a Related Phenyl-Substituted Triazole Derivative on Mild Steel in 1 M HCl

Inhibitor Concentration (mM)Inhibition Efficiency (%) at 303 KReference
0.136.7 icrc.ac.ir
1.090.4 icrc.ac.ir

These findings suggest that 5-Phenyl-1H-benzo[d] mst.dkrsc.orgnih.govtriazole is a promising candidate for corrosion protection applications.

Development of Dyes, Pigments, and Fluorescent Probes

The conjugated system of the benzotriazole ring, extended by the phenyl group at the 5-position, gives 5-Phenyl-1H-benzo[d] mst.dkrsc.orgnih.govtriazole inherent chromophoric properties. This makes it a valuable scaffold for the development of dyes, pigments, and fluorescent probes. The benzotriazole moiety can act as an electron-withdrawing or electron-donating group, depending on the other substituents present in the molecule, which allows for the fine-tuning of its photophysical properties. nih.gov

Derivatives of benzotriazole are known to be used as UV absorbers and photostabilizers due to their ability to dissipate absorbed UV radiation through non-radiative pathways. cymitquimica.com Furthermore, the introduction of suitable functional groups can lead to highly fluorescent compounds. For example, dyad molecules consisting of blue fluorescent benzotriazole derivatives linked to UV absorbing 2-(2-hydroxyphenyl)-2H-benzotriazole components have been synthesized and studied for their photostability and fluorescence properties. scispace.com Azo dyes, a major class of synthetic colorants, have also been synthesized from triazole derivatives, indicating the versatility of this scaffold in color chemistry. rdd.edu.iqmdpi.comnih.govnih.govresearchgate.net

The development of stable four-coordinated benzotriazole-borane compounds with tunable fluorescence emission further highlights the potential of the benzotriazole core in creating novel fluorescent materials. rsc.org The 5-phenyl substituent in the target molecule can be expected to red-shift the absorption and emission spectra compared to the unsubstituted benzotriazole, and its functionalization offers a route to a wide range of new dyes and probes with tailored properties for applications in materials science and bioimaging.

Medicinal Chemistry Research on 5 Phenyl 1h Benzo D 1 2 3 Triazole Scaffolds

Exploration as Privileged Pharmacophores and Bioisosteres

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design. nih.gov The benzotriazole (B28993) moiety itself can be considered a bioisostere of other heterocyclic systems. The strategic replacement of the phenyl ring in the 5-phenyl-1H-benzotriazole scaffold with other aromatic or heteroaromatic rings is a key approach in lead optimization. Such modifications can address issues related to metabolism, solubility, and off-target effects while potentially enhancing potency and selectivity. nih.gov

Rational Design and Synthesis of Hybrid Molecular Constructs

A prominent strategy in modern medicinal chemistry is the creation of hybrid molecules, which involves covalently linking two or more pharmacophoric units to generate a single molecule with potentially enhanced or synergistic biological activity. mdpi.comscispace.com This approach aims to improve therapeutic efficacy, overcome drug resistance, and reduce side effects. mdpi.com The 5-phenyl-1H-benzotriazole scaffold is an attractive component for such hybrid designs due to its established biological relevance and synthetic accessibility. jocpr.commdpi.com

Triazole-Pyrazole Hybrids

The hybridization of benzotriazole and pyrazole (B372694) moieties has been explored to develop new bioactive compounds. Pyrazoles are a well-known class of five-membered heterocyclic compounds that exhibit a broad spectrum of pharmacological activities. nih.gov The rationale for combining these two heterocycles lies in the potential for synergistic effects and the ability to target multiple biological pathways.

A study on the design and synthesis of new benzotriazole-pyrazole clubbed thiazole (B1198619) hybrids highlights the interest in these combined scaffolds as bioactive heterocycles. growingscience.com The synthesis of pyrazole-triazole hybrids often involves multi-step reactions, including the formation of the pyrazole ring followed by the introduction of the triazole moiety, or vice-versa. researchgate.netbeilstein-journals.orgkit.edu For instance, a series of novel 5-phenyl-1H-pyrazole derivatives were synthesized and evaluated as potential BRAF(V600E) inhibitors, demonstrating the therapeutic potential of the 5-phenyl-pyrazole core which can be incorporated into hybrid structures. nih.gov

Table 1: Examples of Pyrazole-Triazole Hybrid Scaffolds and their Reported Activities

Scaffold Reported Biological Activity Reference
1,2,4-Triazole (B32235) linked to Pyrazole Antimicrobial, Anticancer nih.gov
2-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-4-pyrazolyl]-3-aryl-1,3-thiazolan-4-one Antibacterial researchgate.net

Triazole-Thiazole Hybrids

The combination of the benzotriazole scaffold with a thiazole ring represents another promising avenue in the development of novel therapeutic agents. Thiazole and its benzofused derivatives are recognized for their diverse biological activities. nih.govacs.org The inclusion of a thiazole ring in a hybrid molecule can influence its pharmacokinetic and pharmacodynamic properties.

The synthesis of benzothiazole-triazole hybrids often involves the fusion of these two heterocyclic systems. nih.gov For example, a green synthesis approach has been reported for novel thiazolidinone-appended benzothiazole-triazole hybrids, which were evaluated for their antimicrobial properties. nih.gov In another study, the thiazole core in a series of compounds was replaced by a 1,2,3-triazole ring to enhance antimicrobial efficacy and physicochemical properties, demonstrating the interchangeability and complementary nature of these heterocycles in drug design. nih.govrsc.org

Table 2: Research on Benzotriazole-Thiazole and Related Hybrids

Hybrid Type Research Focus Key Findings Reference
Benzotriazole-pyrazole clubbed thiazole hybrids Synthesis and characterization of bioactive heterocycles. Demonstrates the feasibility of three-component hybrids. growingscience.com
Benzothiazole-triazole hybrids with thiazolidinone Green synthesis and antimicrobial evaluation. Methoxy-substituted phenyl groups showed promising activity. nih.gov

Triazole-Oxadiazole Hybrids

The 1,3,4-oxadiazole (B1194373) ring is another important pharmacophore that has been incorporated into hybrid structures with benzotriazole. Oxadiazole derivatives are known to exhibit a wide range of biological activities. The synthesis of benzotriazole-oxadiazole hybrids typically involves the cyclization of a suitable precursor to form the oxadiazole ring.

For instance, a series of novel 1,3,4-oxadiazole derivatives possessing a benzotriazole moiety were synthesized and evaluated as focal adhesion kinase (FAK) inhibitors with anticancer activity. researchgate.net In a different study, benzothiazole (B30560) derivatives bearing a 1,3,4-oxadiazole moiety were synthesized and showed potential as anti-inflammatory and antioxidant agents. nih.gov The synthesis of 5-substituted oxazoles can be achieved through a one-pot reaction of carbonyl compounds with tosylmethyl isocyanide (TosMIC). nih.gov

Table 3: Studies on Benzotriazole-Oxadiazole Hybrids

Hybrid Structure Target/Activity Synthesis Highlight Reference
1,3,4-Oxadiazole with benzotriazole moiety FAK inhibitors, anticancer Multi-step synthesis from benzotriazole precursors. researchgate.net
Benzothiazole with 1,3,4-oxadiazole moiety Anti-inflammatory, antioxidant Synthesis and evaluation of twenty derivatives. nih.gov

Triazole-Benzimidazole Hybrids

The hybridization of benzotriazole and benzimidazole (B57391) scaffolds has emerged as a particularly fruitful strategy in anticancer drug discovery. mdpi.comnih.gov Both heterocycles are considered privileged structures in medicinal chemistry. Benzimidazole, like benzotriazole, is a structural analog of purine (B94841) and is found in a number of clinically used drugs. nih.govtandfonline.com The combination of these two pharmacophores in a single molecule can lead to compounds with multi-target activity and improved therapeutic profiles. nih.govtandfonline.com

Several studies have reported the design and synthesis of benzimidazole-triazole hybrids as potent anticancer agents that inhibit multiple targets such as EGFR, VEGFR-2, and Topoisomerase II. nih.govtandfonline.com The synthesis of these hybrids often involves the coupling of pre-functionalized benzimidazole and benzotriazole units. mdpi.comscispace.comnih.gov For example, a series of N-aryl derivatives of benzimidazole and benzotriazole, as well as their diphenylamine-based hybrids, were synthesized and showed significant cytotoxic activity. mdpi.comnih.gov

Table 4: Research Findings on Benzotriazole-Benzimidazole Hybrids

Hybrid Type Key Biological Activity Investigated Targets Reference
N-Aryl benzimidazole and benzotriazole hybrids Cytotoxic, antioxidant Cancer cell lines (e.g., MCF-7, neuroblastoma) mdpi.comnih.gov
Benzimidazole-1,2,3-triazole hybrids Anticancer EGFR, VEGFR-2, Topoisomerase II nih.govtandfonline.com

Triazole-Quinoline Hybrids

The quinoline (B57606) ring system is another important pharmacophore that has been combined with the triazole nucleus to create hybrid molecules with potential therapeutic applications. nih.gov Quinoline derivatives are known for their broad range of pharmacological activities. The rationale behind the design of triazole-quinoline hybrids is to leverage the distinct properties of each heterocyclic system to achieve enhanced biological efficacy.

The synthesis of these hybrids can be achieved through various synthetic routes. For example, novel quinoline/chalcone hybrids containing a 1,2,4-triazole moiety have been designed and synthesized, showing potent antiproliferative activity by targeting EGFR and BRAFV600E kinases. nih.gov Another study focused on the synthesis of quinoline-urea-benzothiazole hybrids as potential antitubercular agents, demonstrating the versatility of the quinoline scaffold in hybrid drug design. nih.gov While direct examples of 5-phenyl-1H-benzotriazole-quinoline hybrids are less common in the reviewed literature, the principles of rational design and synthetic strategies from related hybrid systems are applicable. researchgate.netnih.govnih.gov

Table 5: Examples of Quinoline-Based Hybrids in Medicinal Chemistry

Hybrid Combination Therapeutic Target/Application Design Rationale Reference
Quinoline/Chalcone/1,2,4-Triazole EGFR and BRAFV600E kinases (Anticancer) Combination of three known pharmacophores. nih.gov
Quinoline-Urea-Benzothiazole Antitubercular Hybridization to improve activity against M. tuberculosis. nih.gov
Benzimidazole-Quinoline Anticancer Targeting the p53 tumor suppressor pathway. researchgate.net

Investigation of Biological Activities in vitro (excluding clinical data)

The 5-phenyl-1H-benzo[d] nih.govnih.govnih.govtriazole scaffold and its analogs have been the subject of extensive research to evaluate their potential as therapeutic agents. These investigations have unveiled a broad spectrum of in vitro biological activities, including antimicrobial, antiviral, and anticancer effects, as well as the ability to inhibit specific enzymes and bind to various receptors.

Antimicrobial Activity Investigations (antibacterial, antifungal)

Derivatives of the 1,2,3-triazole core have demonstrated notable antimicrobial properties.

Antibacterial Activity:

Novel 1,2,3-triazole derivatives have been synthesized and assessed for their in vitro antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of paeonol (B1678282) 1,2,3-triazole derivatives were synthesized and evaluated for their antibacterial properties. scielo.br Similarly, metronidazole (B1676534) analogues incorporating a 1H-1,2,3-triazole moiety have shown enhanced bacterial growth inhibition compared to the parent compound. nih.gov Some of these compounds, specifically 5b, 5c, 5e, 7b, and 7e, exhibited excellent antimicrobial activity. nih.gov Another study focused on new 1,2,3-triazole derivatives where two triazole moieties are linked through an O-alkoxy oxime linkage, which were also screened for their antimicrobial activity. researchgate.net Furthermore, a series of tetrazolomethylbenzo[d] nih.govnih.govnih.govtriazole derivatives showed good antimicrobial activities, comparable to standard drugs like streptomycin (B1217042) and fusidic acid. researchgate.net

Antifungal Activity:

The antifungal potential of 1,2,3-triazole derivatives has been a significant area of investigation. A series of 1,2,3-triazole phenylhydrazone derivatives were designed and synthesized, with compound 5p showing significant activity against several phytopathogenic fungi, including Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov In vivo testing confirmed the effectiveness of compound 5p in controlling rice sheath blight and other fungal diseases. nih.gov Additionally, metronidazole analogues with a 1H-1,2,3-triazole ring demonstrated potent inhibition of fungal growth. nih.gov The development of novel antifungal agents is crucial due to increasing resistance, and 1,2,4-triazole derivatives have shown promise in this area. nih.gov For example, benzimidazole-1,2,4-triazole hybrids have been synthesized and shown to have good fungicidal activity. acs.org Specifically, compounds with a fluoro or chloro substituent at the para position of the phenyl ring showed enhanced activity. acs.org

Table 1: Antimicrobial Activity of Selected 1,2,3-Triazole Derivatives

Compound/DerivativeTarget Organism(s)Activity/FindingsReference(s)
Paeonol 1,2,3-triazole derivativesBacteriaEvaluated for antibacterial properties. scielo.br
Metronidazole 1H-1,2,3-triazole analogues (5b, 5c, 5e, 7b, 7e)Bacteria and FungiExcellent antimicrobial activity, higher than parent compound. nih.gov
1,2,3-Triazole phenylhydrazone (5p)Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, Phytophthora capsiciSignificant anti-phytopathogenic activity. nih.gov
Tetrazolomethylbenzo[d] nih.govnih.govnih.govtriazole derivativesBacteria and FungiGood antimicrobial activities comparable to standard drugs. researchgate.net
Benzimidazole-1,2,4-triazole hybridsFungiGood fungicidal activity, enhanced by specific substitutions. acs.org
1,2,3-triazole glycosidesStaphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus nigerPromising antibacterial and antifungal activity. nih.gov

Antiviral Activity Investigations

The benzotriazole scaffold has been a key component in the design of novel antiviral agents. A significant number of benzo[d] nih.govnih.govnih.govtriazol-1(2)-yl derivatives have been synthesized and evaluated for their antiviral activity against a wide range of RNA viruses. nih.gov

Notably, five compounds (11b, 18e, 41a, 43a, and 99b) showed selective activity against Coxsackievirus B5 (CVB5), with EC50 values ranging from 6 to 18.5 μM. nih.gov Further investigation into compound 18e revealed that it protects cells from viral infection by likely interfering with the early stages of the viral attachment process. nih.gov

Phenylpyrazolone-1,2,3-triazole hybrids have also been investigated for their antiviral potential, particularly against SARS-CoV-2. nih.gov Several of these derivatives demonstrated potent anti-COVID-19 activity by inhibiting viral replication. nih.gov Specifically, compounds 6h, 6i, and 6q were identified as potent inhibitors of the SARS-CoV-2 main protease. nih.gov Furthermore, 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) have been shown to inhibit the replication of influenza viruses. mdpi.com

Research has also explored the antiviral activity of 1,2,3-triazole derivatives against other viruses. For instance, some fused 1,2,3-triazole derivatives have been found to target the main protease of human coronavirus. nih.gov Additionally, certain triazole-dihydropyrimidinone hybrids have shown promising antiviral potential against the human varicella-zoster virus. nih.gov

Anticancer Activity Investigations (inhibition of cell lines, enzyme targets)

The 1,2,3-triazole scaffold has been extensively utilized in the development of new anticancer agents.

Inhibition of Cancer Cell Lines:

A variety of 1,2,3-triazole-containing hybrids have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. For example, a series of N-(4-substituted phenyl)-4-((1-(3-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-methyl-1H-1,2,4-triazol-1-yl)ethoxy)methyl)-1H-1,2,3-triazoles demonstrated cytotoxic potential against HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. nih.gov Compound 7, in particular, showed high potency. nih.gov

Furthermore, 1,2,3-triazole derivatives have been investigated for their activity against lung cancer cells. nih.gov An antiproliferative structure-activity relationship (SAR) study of 1,2,3-triazole–containing etodolac (B1671708) derivatives against A549 lung cancer cells revealed the importance of the phenyl ring for activity. nih.gov Another study synthesized novel 1,2,3-triazole derivatives and evaluated their antiproliferative activity against breast adenocarcinoma (MCF-7 and MDA-MB-231), lung carcinoma (A-549), and fibrosarcoma (HT-1080) cell lines. biointerfaceresearch.com Compound 8, which contains a phosphonate (B1237965) group, was the most active in this series. biointerfaceresearch.com

Enzyme Targets in Cancer:

In addition to cell line inhibition, research has focused on the enzymatic targets of these compounds in cancer therapy. Molecular docking studies have suggested that some 1,2,3-triazole-containing hybrids may bind to the active site of the epidermal growth factor receptor (EGFR), a key target in cancer treatment. nih.gov Other research has explored the potential of new benzimidazole, 1,2,4-triazole, and 1,3,5-triazine-based derivatives as inhibitors of both wild-type EGFR and the T790M mutant. acs.org Additionally, some benzimidazole-triazole derivatives have been identified as topoisomerase I inhibitors. acs.org

Table 2: Anticancer Activity of Selected 1,2,3-Triazole Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 Values/ActivityEnzyme Target(s)Reference(s)
Compound 7 (pyrazolo- nih.govnih.govnih.gov-triazole- nih.govnih.govnih.gov-triazole hybrid)HepG-2, HCT-116, MCF-712.22 µM, 14.16 µM, 14.64 µMEGFR (predicted) nih.gov
1,2,3-Triazole–containing etodolac derivativesA5493.29–10.71 µMNot specified nih.gov
Compound 8 (phosphonate-containing 1,2,3-triazole)HT-1080, A-549, MCF-7, MDA-MB-23115.13 µM, 21.25 µM, 18.06 µM, 16.32 µMNot specified biointerfaceresearch.com
Benzimidazole-1,2,4-triazole and 1,3,5-triazine (B166579) derivativesMCF-7, A-549Selective cytotoxicityEGFRWT, EGFRT790M acs.org
Benzimidazole-triazole derivatives (4b, 4h)Not specifiedPotent anticancer activityTopoisomerase I acs.org

Enzymatic Inhibition Studies (e.g., α-amylase, α-glucosidase, thymidylate synthase)

Derivatives of 1,2,3-triazole have been investigated as inhibitors of various enzymes implicated in different diseases.

α-Glucosidase and α-Amylase Inhibition:

In the context of managing diabetes, the inhibition of α-glucosidase is a key therapeutic strategy. A series of novel (R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole derivatives were synthesized and showed significant in vitro inhibitory activity against α-glucosidase. nih.gov Compound 10b was the most potent in this series, with an IC50 value of 14.2 µM. nih.gov Another study reported on N′-substituted benzylidene benzohydrazide-1,2,3-triazoles as potent α-glucosidase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net

Other Enzymatic Inhibition:

Research has also explored the inhibitory potential of triazole derivatives against other enzymes. For example, a series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives were designed as xanthine (B1682287) oxidase inhibitors, with compound 1h being the most promising with an IC50 value of 0.16 μM. nih.gov Additionally, benzyl-1,2,3-triazole-linked 5-benzylidene (thio)barbiturate derivatives have been designed as potential tyrosinase inhibitors. researchgate.net

Receptor Binding Investigations (e.g., serotonin (B10506) receptors, cannabinoid receptors)

The interaction of 1,2,3-triazole derivatives with various receptors has been a subject of study.

Benzodiazepine (B76468) Receptor Binding:

Certain 1,2,3-triazole derivatives have been tested for their ability to displace [3H]diazepam from bovine brain membranes, indicating their interaction with benzodiazepine binding sites on GABAA receptors. nih.gov Quinolyltriazole derivatives were found to be the most potent in this regard, with the p-nitrophenyl derivative showing the highest affinity. nih.gov

Pregnane (B1235032) X Receptor (PXR) Inhibition:

A series of 1H-1,2,3-triazole-4-carboxamides have been optimized as potent and selective inverse agonists and antagonists of the pregnane X receptor (PXR), a key regulator of drug metabolism. nih.gov Compound 85 emerged as a highly potent inverse agonist and antagonist, while compound 89 was identified as a selective and pure antagonist. nih.gov

Tau Protein Binding:

In the context of Alzheimer's disease research, 1,2,3-triazole-based benzothiazole derivatives have been synthesized as potential molecular probes for tau protein. nih.govrsc.org These ligands displayed a range of affinities for the binding site shared with the known tau ligand PBB3. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For 5-phenyl-1H-benzo[d] nih.govnih.govnih.govtriazole derivatives, several SAR studies have provided valuable insights.

In the development of anticancer agents , the addition of a 1,2,3-triazole moiety to a pyrazolo- nih.govnih.govnih.gov-triazole scaffold was found to significantly enhance cytotoxic potential. nih.gov Furthermore, substitutions on the phenyl ring attached to the N-1 of the 1,2,3-triazole were critical; electron-releasing groups led to higher cytotoxic potential compared to electron-pulling groups. nih.gov

For antiviral activity against HIV-1, a series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives were synthesized. The study highlighted the direct and effective interaction of these compounds with the HIV-1 capsid (CA) protein. nih.gov Molecular dynamics simulations helped to elucidate the potential binding modes. nih.gov

In the context of antifungal agents , a 3D-QSAR model was developed for 1,2,3-triazole phenylhydrazone analogs to understand the SAR profile and design more potent fungicides. nih.gov

For α-glucosidase inhibitors , a preliminary SAR study suggested that the 1H-1,2,3-triazole ring is a key pharmacophore responsible for the inhibitory activity of the synthesized derivatives. nih.gov

SAR studies on tau protein ligands based on a benzothiazole scaffold revealed that replacing a trans-butadiene bridge with a 1,2,3-triazole moiety allowed for the visualization of Aβ plaques but not neurofibrillary tangles (NFTs). However, amide and ester-linked derivatives were able to visualize NFTs. nih.govrsc.org

Development of Lead Compounds for Therapeutic Exploration

The benzotriazole scaffold has served as a fertile ground for the development of lead compounds targeting a range of diseases. A lead compound is a chemical starting point for drug optimization, and several promising candidates have emerged from research on benzotriazole derivatives.

In the antibacterial field, structure-activity relationship (SAR) studies have guided the synthesis of potent agents. For example, research on benzotriazole-based β-amino alcohols revealed that specific substitutions on the phenyl ring are crucial for activity. Compounds 4e (containing a phenyl ring) and 5f (with a chlorine-substituted phenyl ring) were identified as highly active against S. aureus and B. subtilis, respectively, establishing them as potential leads for further development. nih.gov

For antiviral applications, extensive SAR analysis has been performed on N-substituted benzotriazoles. It was found that the nature of the substituent on the benzylamine (B48309) moiety attached to the benzotriazole ring significantly influences antiviral specificity and potency. For instance, substituting the amine group with a p-chlorobenzoyl group led to compound 43a , which showed potent activity against Coxsackievirus B5 (CVB5). nih.govmdpi.com In contrast, another derivative, 18e , which features a 4-fluoro-benzotriazole core and a pivalamide (B147659) group, was also highly active against CVB5, highlighting how modifications to both the benzotriazole core and its substituents can tune the biological activity. nih.govmdpi.com These compounds represent important leads for the development of new anti-enterovirus therapies.

In the realm of oncology, benzotriazole derivatives have been explored as antiproliferative agents. nih.govresearchgate.net For example, 5-Nitro-1-phenyl-1H-benzotriazole has been investigated for its potential anticancer properties. ontosight.ai The benzotriazole scaffold's similarity to purine makes it a candidate for inhibiting kinases, which are often dysregulated in cancer. nih.gov Novel pyrimidine-benzotriazole hybrids have been identified as multi-kinase inhibitors, showing potent activity against cancer cell lines. researchgate.net The development of such compounds, which can hit multiple targets, is a promising strategy in cancer therapy.

The antioxidant potential of benzotriazole derivatives has also been explored. A benzotriazole-substituted primaquine (B1584692) derivative showed significantly higher radical scavenging ability and lipoxygenase (LOX) inhibition compared to the parent drug, indicating that the benzotriazole moiety was beneficial for its antioxidant properties. gsconlinepress.com

Lead Compound(s) Therapeutic Area Key Development Findings Reported Activity
Compounds 4e , 5f AntibacterialIdentified through screening of β-amino alcohol and oxazolidine (B1195125) derivatives; show high potency against Gram-positive bacteria. nih.govMIC = 8 µM (4e vs S. aureus), MIC = 8 µM (5g vs B. subtilis) nih.gov
Compounds 18e , 43a Antiviral (CVB5)Developed through SAR studies of N-substituted benzotriazoles; show potent and selective inhibition of viral replication. nih.govmdpi.comEC₅₀ = 9 µM (43a vs CVB5) nih.govmdpi.com
Pyrimidine-benzotriazole hybridsAnticancerIdentified as potential multi-kinase inhibitors with excellent antiproliferative activities. researchgate.netIC₅₀ = 0.009 μM against SiHa cell line for lead molecule 12O. researchgate.net
Benzotriazole-primaquine derivativeAntioxidantShowed enhanced antioxidant and LOX inhibitory activity compared to primaquine. gsconlinepress.com73.8% DPPH interaction vs 31% for primaquine. gsconlinepress.com

Lack of Specific Research Data on the Catalytic Applications of 5-Phenyl-1H-benzo[d] nih.govrsc.orgmdpi.comtriazole

Following a comprehensive and targeted search of scientific literature, it has been determined that there is a notable absence of specific research data concerning the catalytic applications of the chemical compound 5-Phenyl-1H-benzo[d] nih.govrsc.orgmdpi.comtriazole . While extensive research exists on the catalytic uses of the broader classes of compounds such as benzotriazoles, phenyl-triazoles, and their various derivatives, information focusing solely on the catalytic properties and applications of 5-Phenyl-1H-benzo[d] nih.govrsc.orgmdpi.comtriazole is not presently available in the reviewed scientific literature.

The initial research plan was structured to investigate the following areas as per the requested outline:

Catalytic Applications and Ligand Design Incorporating 5 Phenyl 1h Benzo D 1 2 3 Triazole

Q & A

Q. What are the standard synthetic protocols for preparing 5-Phenyl-1H-benzo[d][1,2,3]triazole derivatives?

A common method involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic catalysis. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with benzaldehyde derivatives in absolute ethanol containing glacial acetic acid, followed by reflux for 4 hours and solvent evaporation under reduced pressure . Microwave-assisted synthesis has also been employed to improve reaction efficiency, reducing reaction times and enhancing yields in heterocyclic systems .

Q. How is structural characterization of this compound derivatives performed?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regioselectivity and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm and triazole carbons at δ 140–160 ppm) .
  • IR spectroscopy : Detection of N–H stretches (~3200 cm1^{-1}) and C=N/C–N vibrations (1500–1600 cm1^{-1}) .
  • Elemental analysis : Validation of purity via %C, %H, and %N matching calculated values within ±0.3% .

Q. What safety precautions are critical when handling this compound derivatives?

  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity and irritancy .
  • Avoid contact with oxidizers or heat sources to prevent decomposition .
  • Store in dry, ventilated areas at controlled temperatures (<25°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize the design of this compound-based compounds?

  • Density Functional Theory (DFT) : Used to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. For example, solvatochromic studies of benzotriazole derivatives reveal solvent-dependent electronic transitions, validated via TD-DFT .
  • Molecular docking : Evaluates binding affinities to biological targets (e.g., enzymes or receptors). Docking poses of triazole-thione derivatives with active sites (e.g., chromeno-triazepinones) highlight hydrophobic interactions and hydrogen bonding .

Q. How can contradictory biological activity data for triazole derivatives be resolved?

  • Systematic SAR studies : Modify substituents (e.g., halogens, methoxy groups) to assess impact on activity. For instance, fluorophenyl groups enhance anticonvulsant activity in chromeno-triazepinones .
  • Statistical error analysis : Apply methods like least-squares fitting (e.g., using Numerical Recipes in C algorithms) to distinguish experimental noise from true trends .
  • In vitro vs. in vivo correlation : Validate cell-based assays with animal models to account for metabolic stability differences .

Q. What strategies improve regioselectivity in triazole functionalization reactions?

  • Catalytic systems : Use Cu(I) or Ru catalysts for "click" chemistry to direct 1,4-disubstitution in 1,2,3-triazoles .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the N1 position, while non-polar solvents promote C5 functionalization .
  • Steric directing groups : Bulky substituents (e.g., tert-butyl) on the phenyl ring can block undesired reaction sites .

Q. How do solvatochromic properties of this compound derivatives inform material science applications?

  • Solvent polarity studies : UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. DMSO) reveal bathochromic shifts due to π→π* transitions, useful for designing optical sensors .
  • DFT-calculated dipole moments : Correlate with experimental solvatochromism to predict solubility and aggregation behavior in polymer matrices .

Q. What analytical challenges arise in quantifying trace impurities in this compound samples?

  • HPLC-MS : Resolves low-abundance byproducts (e.g., triazepinones or phosphanylidene derivatives) using C18 columns and acetonitrile/water gradients .
  • Limit of detection (LOD) : Achieve sub-ppm sensitivity via calibration with certified reference materials (e.g., Ensulizole derivatives) .

Methodological Tables

Table 1. Key Spectral Data for this compound Derivatives

Functional Group1^1H NMR (δ, ppm)IR (cm1^{-1})Reference
N–H (triazole)10.2–11.5 (s, 1H)3150–3200
C=N (aromatic)-1580–1600
C–S (thione)-650–700

Table 2. Reaction Optimization Parameters for Microwave Synthesis

ParameterOptimal ValueImpact on YieldReference
Temperature120–150°C+25% efficiency
Irradiation Time10–15 minReduces byproducts
SolventEthanol/DMF (1:1)Enhances solubility

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.